N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17954436
InChI: InChI=1S/C12H24N2O5/c1-7-9(16)10(17)11(18)12(19-7)14-8(15)5-3-2-4-6-13/h7,9-12,16-18H,2-6,13H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C12H24N2O5
Molecular Weight: 276.33 g/mol

N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine

CAS No.:

Cat. No.: VC17954436

Molecular Formula: C12H24N2O5

Molecular Weight: 276.33 g/mol

* For research use only. Not for human or veterinary use.

N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine -

Specification

Molecular Formula C12H24N2O5
Molecular Weight 276.33 g/mol
IUPAC Name 6-amino-N-(3,4,5-trihydroxy-6-methyloxan-2-yl)hexanamide
Standard InChI InChI=1S/C12H24N2O5/c1-7-9(16)10(17)11(18)12(19-7)14-8(15)5-3-2-4-6-13/h7,9-12,16-18H,2-6,13H2,1H3,(H,14,15)
Standard InChI Key OCYKRQKYASNHPN-UHFFFAOYSA-N
Canonical SMILES CC1C(C(C(C(O1)NC(=O)CCCCCN)O)O)O

Introduction

Synthesis and Characterization

Synthetic Methodology

The synthesis of N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine involves a glycosylation reaction between epsilon-aminocaproic acid and beta-L-fucopyranose. This process requires meticulous control of reaction parameters, including temperature, solvent polarity, and catalytic conditions, to optimize yield and purity . Typical procedures employ activated fucose donors, such as glycosyl halides or trichloroacetimidates, under anhydrous conditions to facilitate the formation of the glycosidic bond. The aminocaproyl moiety is subsequently introduced via amide coupling, often using carbodiimide-based reagents like EDC or HOBt.

Analytical Characterization

Post-synthesis, the compound is purified using techniques such as High-Performance Liquid Chromatography (HPLC) and characterized via Nuclear Magnetic Resonance (NMR) spectroscopy. 1H^1\text{H} and 13C^{13}\text{C} NMR spectra confirm the glycosidic linkage and amide bond formation, with distinct signals observed for the anomeric proton (δ\delta 4.8–5.2 ppm) and carbonyl group (δ\delta 170–175 ppm). Mass spectrometry (MS) further validates the molecular weight, with electrospray ionization (ESI-MS) typically showing a prominent [M+H]+^+ ion at m/z 277.3 .

Table 1: Key Spectral Data for N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine

TechniqueKey Observations
1H^1\text{H} NMRAnomeric proton: δ 5.05 (d, J = 3.5 Hz); Amide NH: δ 7.45 (t, J = 5.8 Hz)
13C^{13}\text{C} NMRCarbonyl C=O: δ 172.3; Anomeric carbon: δ 101.5
ESI-MS[M+H]+^+: m/z 277.3; [M+Na]+^+: m/z 299.3

Biological Applications

Affinity Chromatography

N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine is widely used in affinity chromatography to isolate L-fucose-binding proteins, such as lectins and antibodies . The compound is immobilized onto solid supports (e.g., agarose beads) via its primary amine group, creating a matrix that selectively binds fucose-specific proteins. Elution is achieved using free L-fucose or competitive inhibitors, enabling the purification of proteins like Ulex europaeus agglutinin I .

Drug Design and Glycomimetics

The compound serves as a scaffold for designing glycomimetics—synthetic molecules that mimic natural carbohydrate structures. By modifying the aminocaproyl chain (e.g., introducing fluorophores or biotin tags), researchers develop probes for imaging and targeting fucose-mediated processes, such as bacterial adhesion or cancer cell metastasis.

Physicochemical Properties

Table 2: Physicochemical Properties of N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine

PropertyValue/Range
Melting Point75–80°C
SolubilitySlightly soluble in DMSO and water
Storage Conditions-20°C under inert atmosphere (N2_2 or Ar)
HygroscopicityHigh; requires desiccated storage

The compound’s limited aqueous solubility (∼2 mg/mL at 25°C) necessitates the use of co-solvents like DMSO for biological assays . Its hygroscopic nature mandates strict moisture control during handling to prevent decomposition.

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interactions with fucose-binding proteins using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

  • Stability Optimization: Investigate formulation strategies (e.g., lyophilization, nanoencapsulation) to enhance shelf-life and bioavailability.

  • Therapeutic Exploration: Evaluate its potential as a drug carrier or inhibitor in diseases involving aberrant fucose signaling, such as inflammation or cancer.

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